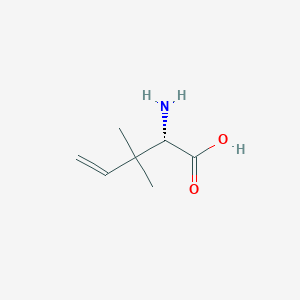
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- is a compound with the molecular formula C8H15NO2 It is a derivative of pentenoic acid, characterized by the presence of an amino group and two methyl groups on the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- can be achieved through several methods. One common approach involves the use of starting materials such as 4-pentenoic acid and appropriate amines. The reaction typically requires specific catalysts and conditions to ensure the desired stereochemistry is achieved. For instance, the use of chiral catalysts can help in obtaining the (2S)-enantiomer with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using natural microorganisms. This method is advantageous as it can produce the compound in large quantities with relatively low cost and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the pentenoic acid moiety can participate in various chemical reactions, affecting the compound’s overall reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other derivatives of pentenoic acid, such as:
- 2-Pentenoic acid
- 3-Pentenoic acid
- 4-Pentenoic acid, 2-amino-3-methyl-, (2S,3S)-
Uniqueness
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- is unique due to the presence of two methyl groups on the third carbon atom, which can significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other pentenoic acid derivatives and can lead to different biological and chemical behaviors .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(2S)-2-amino-3,3-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-7(2,3)5(8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10)/t5-/m1/s1 |
InChI-Schlüssel |
WRAGCAJADTYGOO-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)(C=C)[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)(C=C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



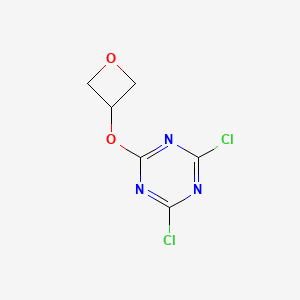
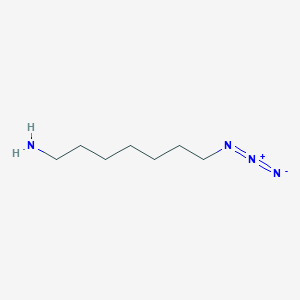
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)
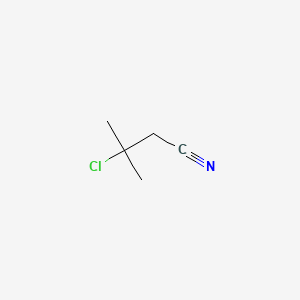

![N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12281318.png)
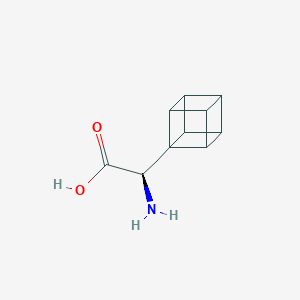

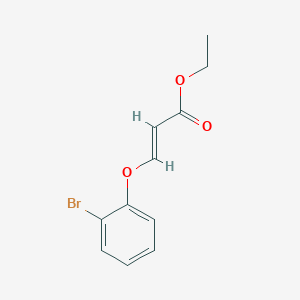

![5-[3-[[3-(Fluorosulfonyl)phenyl]amino]-1,3-dioxopropyl]-2-(hexadecyloxy)benzenesulfonyl fluoride](/img/structure/B12281347.png)


